molecular formula C8H17N B13156162 2,2,6-Trimethylpiperidine

2,2,6-Trimethylpiperidine

Cat. No.: B13156162
M. Wt: 127.23 g/mol
InChI Key: QARRCHMPOZWNED-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of three methyl groups attached to the piperidine ring at the 2 and 6 positions. It is a colorless liquid with a distinct amine-like odor and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylpiperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The dehydration of tetraalkylpyridines is a preferred method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products: The major products formed from these reactions include various amine derivatives, nitroxide radicals, and substituted piperidines .

Mechanism of Action

The mechanism by which 2,2,6-Trimethylpiperidine exerts its effects involves its role as a sterically hindered base. The presence of the three methyl groups reduces the nucleophilicity of the nitrogen atom, making it a weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability, allowing it to participate in selective reactions without undergoing unwanted side reactions .

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: This compound is similar in structure but has an additional methyl group at the 6 position.

    2,6-Dimethylpiperidine: Lacking the additional methyl groups at the 2 position, this compound is less sterically hindered and more nucleophilic.

Uniqueness: 2,2,6-Trimethylpiperidine’s unique combination of steric hindrance and moderate basicity makes it valuable in reactions requiring controlled reactivity. Its ability to form stable complexes with metal ions and participate in selective oxidation processes sets it apart from other piperidines .

Properties

IUPAC Name

2,2,6-trimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-4-6-8(2,3)9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARRCHMPOZWNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902911
Record name NoName_3487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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